2-[(2,5-DIMETHYL[1,3]OXAZOLO[5,4-D]PYRIMIDIN-7-YL)AMINO]-4-METHYLPENTANOIC ACID
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Overview
Description
2-[(2,5-DIMETHYL[1,3]OXAZOLO[5,4-D]PYRIMIDIN-7-YL)AMINO]-4-METHYLPENTANOIC ACID is a complex organic compound with the molecular formula C9H10N4O3 and a molecular weight of 222.201 g/mol . This compound is characterized by its unique structure, which includes an oxazolo[5,4-d]pyrimidine ring system. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(2,5-DIMETHYL[1,3]OXAZOLO[5,4-D]PYRIMIDIN-7-YL)AMINO]-4-METHYLPENTANOIC ACID involves several steps. One common synthetic route includes the reaction of 2,5-dimethyl-7-amino-1,3-oxazolo[5,4-d]pyrimidine with 4-methylpentanoic acid under specific reaction conditions . Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2,5-DIMETHYL[1,3]OXAZOLO[5,4-D]PYRIMIDIN-7-YL)AMINO]-4-METHYLPENTANOIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-DIMETHYL[1,3]OXAZOLO[5,4-D]PYRIMIDIN-7-YL)AMINO]-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2-[(2,5-DIMETHYL[1,3]OXAZOLO[5,4-D]PYRIMIDIN-7-YL)AMINO]-4-METHYLPENTANOIC ACID include:
- 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
- 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
- 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-6(2)5-9(13(18)19)17-11-10-12(15-7(3)14-11)20-8(4)16-10/h6,9H,5H2,1-4H3,(H,18,19)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABYFRXECDYIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)OC(=N2)C)NC(CC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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